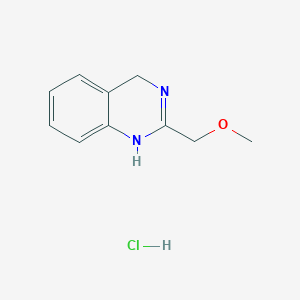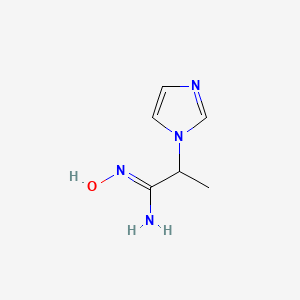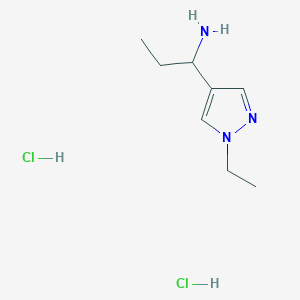
2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride
Overview
Description
2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
Scientific Research Applications
Antimicrobial Applications
- Synthesis of Antimicrobial Agents : A study by El-zohry & Abd-Alla (2007) explored the synthesis of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-on e derivatives, which included reactions with 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one, showing potential antimicrobial activities (El-zohry & Abd-Alla, 2007).
Crystallography and Structural Studies
- Crystal Structure Analysis : Research by Gotoh & Ishida (2013) involved the crystal structure of bis(4-methoxy-3,4-dihydroquinazolin-1-ium) chloranilate, revealing insights into molecular interactions and hydrogen bonding patterns (Gotoh & Ishida, 2013).
- Molecular Structure of Alkaloids : Turgunov et al. (2003) analyzed the crystal and molecular structure of 2,3-tetramethylen-3,4-dihydroquinazoline hydrochloride, an alkaloid, through X-ray structure analysis (Turgunov et al., 2003).
Anticancer and Antitumor Studies
- Tubulin-Binding Tumor-Vascular Disrupting Agents : Cui et al. (2017) investigated 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound related to dihydroquinazolines, for its anticancer properties and impact on tumor vasculature (Cui et al., 2017).
- Synthesis and Anticancer Activities : Research by Sirisoma et al. (2009) on the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated potent anticancer properties and efficient blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis and Chemical Reactions
- Synthesis of Quinazoline Schiff Base Compounds : Khan et al. (2017) synthesized Schiff bases from dihydroquinazoline and studied their inhibitory effect on corrosion, indicating a chemical application beyond biological activity (Khan et al., 2017).
Antimicrobial and Anticonvulsant Activities
- Study on Thioxoquinazolinone Derivatives : Rajasekaran et al. (2013) synthesized thioxoquinazolinone derivatives from dihydroquinazoline, evaluating them for antimicrobial and anticonvulsant activities (Rajasekaran et al., 2013).
Soil Microbiology and Environmental Chemistry
- Degradation of Herbicides in Soil : Lee (1986) studied the degradation of the herbicide Alachlor, producing degradation products including a dihydroquinazoline derivative, suggesting applications in environmental chemistry (Lee, 1986).
properties
IUPAC Name |
2-(methoxymethyl)-1,4-dihydroquinazoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-13-7-10-11-6-8-4-2-3-5-9(8)12-10;/h2-5H,6-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHYUMKZPAVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NCC2=CC=CC=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-3,4-dihydroquinazoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















